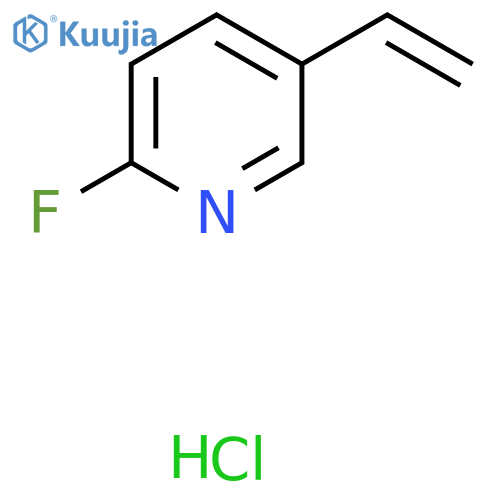

Cas no 1951439-29-4 (2-Fluoro-5-vinylpyridine hydrochloride)

1951439-29-4 structure

商品名:2-Fluoro-5-vinylpyridine hydrochloride

CAS番号:1951439-29-4

MF:C7H7ClFN

メガワット:159.588584184647

MDL:MFCD27924159

CID:4783564

2-Fluoro-5-vinylpyridine hydrochloride 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-5-vinylpyridine hydrochloride

- 2-Fluoro-5-vinylpyridine hcl

-

- MDL: MFCD27924159

- インチ: 1S/C7H6FN.ClH/c1-2-6-3-4-7(8)9-5-6;/h2-5H,1H2;1H

- InChIKey: GJRPPBYKUNGHKF-UHFFFAOYSA-N

- ほほえんだ: Cl.FC1=CC=C(C=C)C=N1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 103

- トポロジー分子極性表面積: 12.9

じっけんとくせい

- 色と性状: No data avaiable

2-Fluoro-5-vinylpyridine hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-Fluoro-5-vinylpyridine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM365801-1g |

2-Fluoro-5-vinylpyridine hcl |

1951439-29-4 | 95% | 1g |

$734 | 2022-06-12 | |

| abcr | AB446228-500 mg |

2-Fluoro-5-vinylpyridine hydrochloride; min. 95% |

1951439-29-4 | 500MG |

€533.00 | 2022-03-24 | ||

| abcr | AB446228-1 g |

2-Fluoro-5-vinylpyridine hydrochloride; min. 95% |

1951439-29-4 | 1g |

€852.20 | 2022-03-24 | ||

| Matrix Scientific | 189594-5g |

2-Fluoro-5-vinylpyridine hydrochloride |

1951439-29-4 | 5g |

$3,286.00 | 2021-06-27 | ||

| Matrix Scientific | 189594-1g |

2-Fluoro-5-vinylpyridine hydrochloride |

1951439-29-4 | 1g |

$1,096.00 | 2021-06-27 | ||

| Matrix Scientific | 189594-500mg |

2-Fluoro-5-vinylpyridine hydrochloride |

1951439-29-4 | 500mg |

$676.00 | 2021-06-27 | ||

| abcr | AB446228-1g |

2-Fluoro-5-vinylpyridine hydrochloride, min. 95%; . |

1951439-29-4 | 1g |

€1239.50 | 2024-08-03 | ||

| Ambeed | A557980-1g |

2-Fluoro-5-vinylpyridine hydrochloride |

1951439-29-4 | 97% mix TBC as stabilizer | 1g |

$684.0 | 2024-04-22 | |

| abcr | AB446228-500mg |

2-Fluoro-5-vinylpyridine hydrochloride, min. 95%; . |

1951439-29-4 | 500mg |

€777.50 | 2024-08-03 |

2-Fluoro-5-vinylpyridine hydrochloride 関連文献

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992

1951439-29-4 (2-Fluoro-5-vinylpyridine hydrochloride) 関連製品

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1951439-29-4)2-Fluoro-5-vinylpyridine hydrochloride

清らかである:99%

はかる:1g

価格 ($):616.0